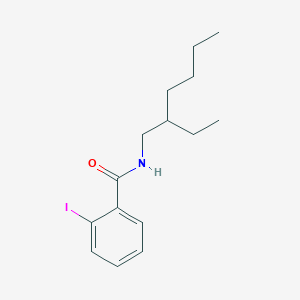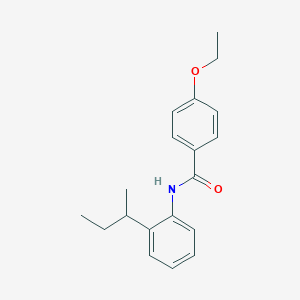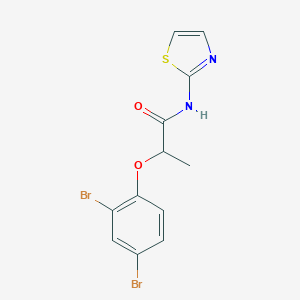
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as DBTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields, including pharmacology, agriculture, and material science. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a fungicide and insecticide, due to its ability to inhibit the growth of fungi and insects. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a precursor for the synthesis of new materials, such as metal-organic frameworks.
作用機序
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a major component of the exoskeleton of insects and fungi.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the application. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, such as cancer and cardiovascular disease. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the growth of fungi and insects, which can cause significant damage to crops. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a precursor for the synthesis of new materials, which can have various properties, such as porosity and catalytic activity.
実験室実験の利点と制限
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further studied for its potential as a new drug candidate for the treatment of various diseases. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further developed as a new fungicide and insecticide, which can be used to protect crops from damage. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further studied for its potential as a precursor for the synthesis of new materials with various properties and applications. Overall, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has significant potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and potential uses.
合成法
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide can be synthesized via a multistep process involving the reaction of 2,4-dibromophenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole and propionyl chloride. The final product is obtained through purification and recrystallization.
特性
分子式 |
C12H10Br2N2O2S |
|---|---|
分子量 |
406.09 g/mol |
IUPAC名 |
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H10Br2N2O2S/c1-7(11(17)16-12-15-4-5-19-12)18-10-3-2-8(13)6-9(10)14/h2-7H,1H3,(H,15,16,17) |
InChIキー |
SLASODAWJYQUTR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC=CS1)OC2=C(C=C(C=C2)Br)Br |
正規SMILES |
CC(C(=O)NC1=NC=CS1)OC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




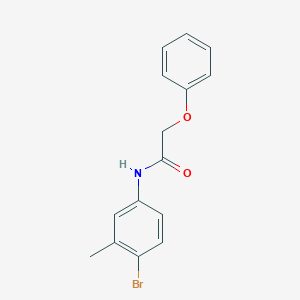
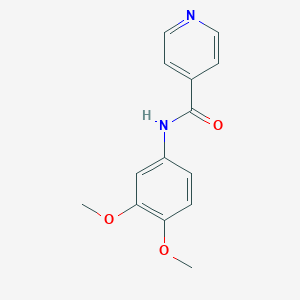
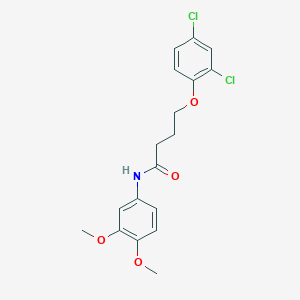
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)

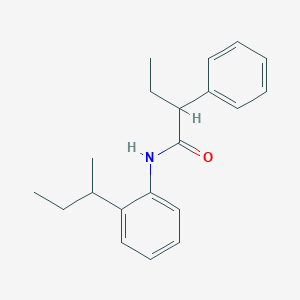

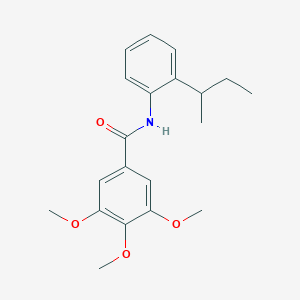
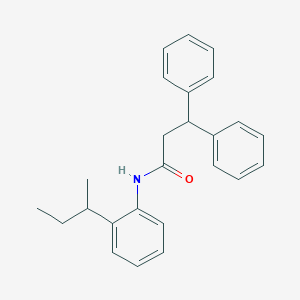
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
